molecular formula C10H20N2S3 B1681190 Monosulfiram CAS No. 95-05-6

Monosulfiram

Cat. No. B1681190
CAS RN: 95-05-6
M. Wt: 264.5 g/mol
InChI Key: CTPKSRZFJSJGML-UHFFFAOYSA-N
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Description

Monosulfiram, also known as Sulfiram, is a sulfide derivative used as an effective anti-parasitic medicine for the treatment and prevention of scabies and other skin-related problems like itching, skin irritation, and inflammation . It is usually sold as a solution or medicated soap .


Chemical Reactions Analysis

Monosulfiram is chemically similar to Disulfiram (Antabuse). It can induce a Disulfiram-like reaction characterized by facial flushing, nausea, vomiting, tachycardia, and hypotension, symptoms known as acetaldehyde syndrome, or Antabuse effects .


Physical And Chemical Properties Analysis

Monosulfiram has a molar mass of 264.46 g·mol−1 . The exact physical and chemical properties are not provided in the search results.

Scientific Research Applications

Neurotoxicity and Mitochondrial Function

Disulfiram has been studied for its effects on mitochondrial enzymes in the rat hippocampus, showing differential impacts on mitochondrial subpopulations. This research suggests disulfiram's potential role in understanding neurotoxicity and mitochondrial function in neurological conditions (Simonian et al., 1992).

Anticancer Activity

Recent attention has been drawn to disulfiram's anticancer properties, particularly its broad activity against various cancers including melanoma. The mechanisms and molecular targets of disulfiram in cancer therapy have been explored, with a focus on combination approaches to enhance its efficacy (Meraz-Torres et al., 2020).

Aldehyde Dehydrogenase Inhibition

Disulfiram's inhibition of aldehyde dehydrogenase (ALDH) is a well-documented mechanism, with significant implications for understanding its interaction with enzymatic processes within the body. This inhibition has been studied in vitro, providing insights into the biochemical interactions of disulfiram and its metabolites with key enzymes (Lipsky et al., 2001).

Proteasome Inhibition and Cancer Therapy

Disulfiram's potential as a proteasome inhibitor has been explored, with implications for cancer therapy. Its ability to induce apoptotic cell death in breast cancer cultures and xenografts, through inhibition of the proteasome activity, highlights its therapeutic potential in oncology (Chen et al., 2006).

Repurposing in Cancer Treatment

The repurposing of disulfiram for cancer treatment has been advocated, given its anticancer and chemosensitizing activities. The drug's affordability and safety profile make it an attractive candidate for further exploration in oncology (Cvek & Dvořák, 2008).

Safety And Hazards

Monosulfiram can cause harmful effects if swallowed, may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . A single case of toxic epidermal necrolysis was reported in 1968 .

Future Directions

Monosulfiram is now rarely used, but as of 2015, it was still available in Brazil, India, and South Africa (as monotherapy) . The future directions of Monosulfiram are not explicitly mentioned in the search results.

properties

IUPAC Name

diethylcarbamothioyl N,N-diethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S3/c1-5-11(6-2)9(13)15-10(14)12(7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPKSRZFJSJGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SC(=S)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058222
Record name Sulfiram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfiram

CAS RN

95-05-6
Record name Sulfiram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfiram [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULFIRAM
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36731
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Record name Sulfiram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfiram
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.171
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SULFIRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XHL4Q8P7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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